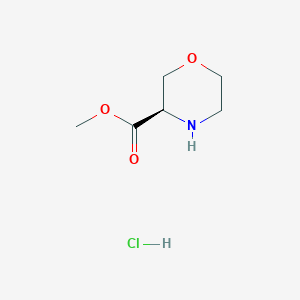
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, also known as 2-CPO, is a synthetic organic compound used in a wide range of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 2-CPO is a white crystalline solid with a molecular weight of 233.6 g/mol and a melting point of 170-171°C. It is soluble in most organic solvents and has a low toxicity profile.
Applications De Recherche Scientifique
Environmental Impact and Remediation
Chlorophenols, including compounds structurally related to 2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, have been evaluated for their environmental impact. These compounds exhibit moderate to considerable toxicity to aquatic life over long-term exposure. The persistence of chlorophenols in the environment can vary, with some compounds showing low persistence due to biodegradation by adapted microflora, while others may have moderate to high persistence under certain conditions. Bioaccumulation of these compounds is expected to be low, but they are noted for their strong organoleptic effects (Krijgsheld & Gen, 1986).
Synthetic Chemistry and Biological Applications
The synthesis and transformation of 4-phosphorylated 1,3-azoles (including oxazoles) have been systematically reviewed. These compounds have demonstrated a wide range of biological activities, such as insecticidal, anti-inflammatory, and neuroprotective effects. The review highlights various methods for synthesizing these derivatives and discusses their chemical and biological properties, indicating the versatility of oxazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 2-Chlorophenylacetic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin, eyes, or clothing, and to use personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTPIMMYZXXKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)


![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)

![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)




